

Application Notes and Protocols for Tivozanibd6 in Mass Spectrometry Calibration

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tivozanib is a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for achieving accurate and precise results. **Tivozanib-d6**, a deuterated analog of Tivozanib, serves as an excellent internal standard for the quantification of Tivozanib in various biological matrices. Its utility stems from its similar physicochemical properties to the parent compound, allowing it to compensate for variability in sample preparation and matrix effects.[1][2] This document provides detailed application notes and protocols for the use of **Tivozanib-d6** as a calibrant in mass spectrometry-based assays.

While primarily used as an internal standard in pharmacokinetic studies, the principles of its preparation and detection can be adapted for the calibration of mass spectrometry equipment for Tivozanib analysis.[3][4] These protocols are intended to guide researchers in developing robust and reliable analytical methods.

Physicochemical Properties



Property	Value	Reference
Chemical Name	1-(4-((6,7-Bis(methoxy-d3)quinolin-4-yl)oxy)-2-chlorophenyl)-3-(5-methylisoxazol-3-yl)urea	[5]
Molecular Formula	C22H13D6CIN4O5	[5]
Molecular Weight	460.9 g/mol	[5]
CAS Number	1714998-87-4	[5]

Experimental ProtocolsPreparation of Stock and Working Solutions

This protocol outlines the preparation of stock and working solutions of **Tivozanib-d6** for use in generating calibration curves.

Materials:

- Tivozanib-d6 powder
- LC-MS grade methanol
- LC-MS grade acetonitrile
- Dimethyl sulfoxide (DMSO)
- Calibrated analytical balance
- Volumetric flasks (1 mL, 10 mL, 50 mL)
- Micropipettes

Procedure:

• Primary Stock Solution (1 mg/mL):



- Accurately weigh 1 mg of Tivozanib-d6 powder.
- Dissolve the powder in 1 mL of DMSO to prepare a 1 mg/mL stock solution.
- Store the stock solution at -20°C.
- Secondary Stock Solution (100 μg/mL):
 - Pipette 100 μL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.
 - Bring the volume to 1 mL with a 50:50 (v/v) mixture of acetonitrile and methanol.
- Serial Dilutions for Calibration Curve:
 - Prepare a series of working standard solutions by serially diluting the secondary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
 - The concentration range for the calibration curve can be adapted based on the specific assay requirements, with reported linear ranges for Tivozanib analysis varying from 0.5 ng/mL to 5000 ng/mL.[6][7] A typical range could be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)

This protocol is adapted from methods used for the analysis of Tivozanib in plasma and is a common procedure for cleaning up biological samples before injection into the LC-MS/MS system.[7][8]

Materials:

- Blank biological matrix (e.g., human plasma, rat plasma)
- Tivozanib-d6 working solutions
- Acetonitrile, chilled at -20°C
- Microcentrifuge tubes



- · Vortex mixer
- Centrifuge

Procedure:

- To 100 μL of the blank biological matrix in a microcentrifuge tube, add a specific volume of the Tivozanib-d6 working solution to achieve the desired calibration concentrations.
- Add 300 μL of chilled acetonitrile to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following parameters are suggested based on published methods for Tivozanib analysis and can be optimized for specific instrumentation.[3][4][8]

Liquid Chromatography



Parameter	Recommended Condition
HPLC Column	C18 column (e.g., UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient Elution	A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by reequilibration.
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 μL
Column Temperature	40°C

Mass Spectrometry

Parameter	Recommended Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	To be determined for Tivozanib-d6 (expected m/z around 461.9)
Product Ion (Q3)	To be determined (fragment of the precursor ion)
Collision Energy	To be optimized for the specific instrument and transition
Dwell Time	100-200 ms

Note: The exact m/z values for the precursor and product ions for **Tivozanib-d6** should be determined by direct infusion of a standard solution into the mass spectrometer. For Tivozanib, a common transition is monitored.



Data Presentation Calibration Curve Data

A calibration curve should be constructed by plotting the peak area of **Tivozanib-d6** against its concentration. The linearity of the curve should be evaluated using a regression analysis, with a correlation coefficient (r²) greater than 0.99 being desirable.

Concentration (ng/mL)	Peak Area (Arbitrary Units)
1	Example Value
5	Example Value
10	Example Value
50	Example Value
100	Example Value
500	Example Value
1000	Example Value

System Suitability

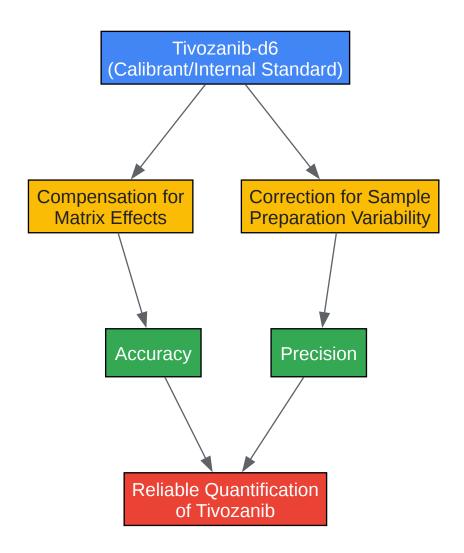
System suitability tests should be performed before each analytical run to ensure the performance of the LC-MS/MS system.

Parameter	Acceptance Criteria
Peak Area Precision (%CV)	< 15%
Retention Time Precision (%CV)	< 2%
Signal-to-Noise Ratio (at LLOQ)	> 10

Visualizations







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